2,4-Decadienoic acid, methyl ester, (2E,4E)- (CAS 7328-33-8) is a highly volatile, thermodynamically stable ester utilized in advanced flavor, fragrance, and semiochemical applications. Characterized by its distinct green, fruity, and pear-like olfactory profile, this specific all-trans isomer offers precise volatility and solubility metrics that distinguish it from heavier esters and free fatty acids. With a molecular weight of 182.26 g/mol and an estimated LogP of 3.99, it provides a quantified balance of lipophilicity and vapor pressure, making it a critical procurement choice for applications requiring immediate top-note release, high aqueous-alcoholic solubility, and resistance to photo-isomerization [1].
Generic substitution with closely related analogs—such as the ubiquitous ethyl ester (Ethyl 2,4-decadienoate) or the photo-sensitive (2E,4Z) isomer—frequently compromises formulation stability and sensory performance. The ethyl ester possesses a higher molecular weight and LogP, resulting in suppressed volatility and potential clouding in low-alcohol aqueous bases [1]. Conversely, substituting with the (2E,4Z) isomer introduces stereochemical instability, as the cis-double bond is prone to UV-induced isomerization, leading to unpredictable olfactory shifts over time [2]. Furthermore, utilizing the unesterified 2,4-decadienoic acid introduces unwanted waxy, fatty off-notes and acidic reactivity. Procuring the exact (2E,4E) methyl ester ensures reproducible top-note bursts, clear-matrix solubility, and long-term shelf stability.
Methyl (2E,4E)-2,4-decadienoate exhibits a boiling point of approximately 246 °C, which is notably lower than that of the standard industry substitute, Ethyl 2,4-decadienoate (boiling point ~249–265 °C). This reduction in boiling point, driven by a ~7% lower molecular weight (182.26 g/mol vs. 196.29 g/mol), translates to a higher vapor pressure under standard atmospheric conditions [1]. In fragrance and flavor formulations, this physical difference results in a faster evaporation rate, delivering an immediate olfactory impact.
| Evidence Dimension | Boiling Point and Molecular Weight |
| Target Compound Data | B.P. ~246 °C; MW 182.26 g/mol |
| Comparator Or Baseline | Ethyl 2,4-decadienoate (B.P. ~249–265 °C; MW 196.29 g/mol) |
| Quantified Difference | ~3–19 °C lower boiling point; 14.03 g/mol lower mass |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Provides a faster, sharper top-note burst of pear/fruity aroma in formulations compared to the slower-releasing ethyl ester.
In clear beverage and light fragrance matrices, lipophilicity dictates formulation clarity and phase stability. The target methyl ester has an estimated LogP of 3.99, whereas the ethyl ester analog exhibits a significantly higher LogP ranging from 4.45 to 4.61 [1]. This difference of approximately 0.5 to 0.6 LogP units means the methyl ester is substantially more hydrophilic, allowing for higher loading in aqueous bases without precipitation.
| Evidence Dimension | Hydrophobicity (LogP) |
| Target Compound Data | LogP ~3.99 |
| Comparator Or Baseline | Ethyl 2,4-decadienoate (LogP ~4.45 - 4.61) |
| Quantified Difference | ~0.5 - 0.6 lower LogP units |
| Conditions | Aqueous-alcoholic flavor and fragrance matrices at 25 °C |
Enhances solubility and reduces the risk of clouding or phase separation in low-alcohol aqueous formulations, minimizing the need for heavy emulsifiers.
The (2E,4E) all-trans configuration is thermodynamically stable, whereas the (2E,4Z) isomer is known to undergo rapid photo-isomerization when exposed to UV light, converting into a mixture of isomers including the (2E,4E) form [1]. Procuring the pure (2E,4E) isomer bypasses this degradation pathway, ensuring that the chemical structure remains intact even under light exposure.
| Evidence Dimension | UV-induced photo-isomerization susceptibility |
| Target Compound Data | (2E,4E) isomer (Thermodynamically stable all-trans configuration) |
| Comparator Or Baseline | (2E,4Z) isomer (Susceptible to UV-driven cis-to-trans conversion) |
| Quantified Difference | Eliminates UV-driven structural shifts and subsequent olfactory drift |
| Conditions | Prolonged UV exposure in clear packaging or field environments |
Ensures consistent olfactory performance and prevents off-note development during the shelf life of consumer products in clear packaging.
Esterification of 2,4-decadienoic acid to its methyl ester completely masks the polar carboxylic acid moiety. The free acid presents with waxy, fatty, and often harsh organoleptic notes, along with acidic reactivity that can interfere with sensitive formulation components [1]. The methyl ester, by contrast, delivers a clean, sweet, pear-like profile with neutral pH behavior, vastly improving processability.
| Evidence Dimension | Organoleptic profile and chemical reactivity |
| Target Compound Data | Methyl ester (Neutral, sweet/fruity pear notes) |
| Comparator Or Baseline | 2,4-Decadienoic acid (Acidic, waxy/fatty off-notes) |
| Quantified Difference | Complete suppression of acidic protons and fatty off-notes |
| Conditions | Direct sensory evaluation and complex mixture formulation |
Essential for achieving a pristine fruity flavor profile without introducing the corrosive or unpleasant fatty acid characteristics of the unesterified precursor.
Due to its lower boiling point and molecular weight compared to the ethyl ester, the (2E,4E) methyl ester is the optimal choice for perfumes and body mists requiring an immediate, sharp green/pear burst. Its enhanced volatility ensures that the fruity notes are perceived instantly upon application [1].
In low-alcohol or water-based beverages, maintaining optical clarity is critical. The lower LogP (~3.99) of the methyl ester allows it to dissolve more readily in these matrices than the highly lipophilic ethyl ester, preventing clouding and reducing the need for artificial emulsifiers [1].
For flavors and fragrances housed in clear glass or PET bottles, UV exposure can degrade sensitive ingredients. Utilizing the thermodynamically stable (2E,4E) isomer prevents the photo-isomerization and subsequent olfactory drift that plagues the (2E,4Z) isomer, ensuring a consistent product shelf life [1].
In entomological research and pheromone trap development, distinguishing between specific decadienoate isomers is crucial. The pure (2E,4E) methyl ester serves as a stable, non-isomerizing reference standard and negative control when studying the biological activity of the (2E,4Z) stink bug and bark beetle pheromones [1].